N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide is a complex organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The final step involves the formation of the carboximidamide group through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide
- N-(4-fluorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide
Uniqueness
N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its bromine and fluorine analogs
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c1-20-14(21-11-5-3-10(16)4-6-11)12-7-2-9(15(17,18)19)8-13(12)22(23)24/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWHGNQPCBWHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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